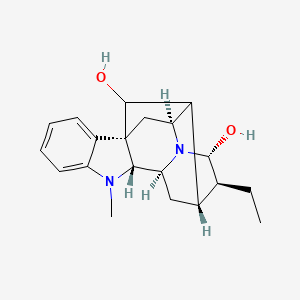

(+)-Isoajmaline

Description

An alkaloid found in the root of Rauwolfia serpentina, among other plant sources. It is a class Ia antiarrhythmic agent that apparently acts by changing the shape and threshold of cardiac action potentials. Ajmaline produces potent sodium channel blocking effects and a very short half-life which makes it a very useful drug for acute intravenous treatments. The drug has been very popular in some countries for the treatment of atrial fibrillation in patients with the Wolff–Parkinson–White syndrome and in well tolerated monomorphic ventricular tachycardias. It has also been used for many years as a drug to challenge the conduction system of the heart in cases of bundle branch block and syncope. In these cases, abnormal prolongation of the HV interval has been taken as a proof for infrahisian conduction defects tributary for permanent pacemaker implantation.

(5aR,6S,8S,10S,11S,11aS,12aR,13R)-5-methyl-5a,6,8,9,10,11,11a,12-octahydro-5H-6,10:11,12a-dimethanoindolo[3,2-b]quinolizine-8,13-diol is a natural product found in Euglena gracilis and Apis cerana with data available.

Properties

IUPAC Name |

(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16?,17-,18+,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDRUOGAGYHKKD-HEFSZTOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ajmaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.09e+00 g/L | |

| Details | YALKOWSKY,SH & DANNENFELSER,RM (1992) | |

| Record name | Ajmaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | YALKOWSKY,SH & DANNENFELSER,RM (1992) | |

| Record name | Ajmaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4360-12-7 | |

| Record name | Ajmaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ajmaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(+)-Isoajmaline: A Comprehensive Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (+)-Isoajmaline, a significant monoterpenoid indole (B1671886) alkaloid. It details its primary natural sources, biosynthetic origins, and the methodologies for its extraction, isolation, and purification. This guide is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a member of the ajmaline (B190527) group of alkaloids, which are predominantly found in the plant genus Rauwolfia, belonging to the Apocynaceae family. The primary and most well-documented natural source of this compound is Rauwolfia serpentina (L.) Benth. ex Kurz, commonly known as Indian Snakeroot.[1][2][3] This plant has a long history of use in traditional Ayurvedic medicine for treating hypertension and mental disorders.[4]

The alkaloids in Rauwolfia serpentina are most concentrated in the roots and root bark, making these the primary materials for extraction.[3][5] While ajmaline is often the more abundant isomer, isoajmaline (B1239502) is consistently co-isolated from R. serpentina root extracts.[1] Other species of the genus, such as Rauwolfia vomitoria and Rauwolfia schueli, are also known sources of ajmaline-type alkaloids and may contain isoajmaline.[6][7]

Biosynthesis of the Ajmaline Core Structure

The biosynthesis of ajmaline and its isomers is a complex, multi-step enzymatic process that occurs within the plant.[4][8] The pathway begins with the condensation of tryptamine (B22526) and the monoterpenoid secologanin, a reaction catalyzed by strictosidine (B192452) synthase to form strictosidine, the universal precursor to virtually all monoterpenoid indole alkaloids.[9]

Following the formation of strictosidine, a series of enzymatic transformations involving glucosidases, oxidases, reductases, and esterases leads to the formation of the complex hexacyclic ajmalan (B1240692) ring system.[4][10] Key intermediates in this pathway include sarpagan, vellosimine, and vomilenine. The final steps involve reductions and methylations to yield norajmaline, which is then methylated to form ajmaline.[10] Isoajmaline shares this intricate biosynthetic origin, differing in its stereochemical configuration.

Caption: Simplified biosynthetic pathway leading to the ajmalan core structure.

Isolation and Purification

The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and chromatography. The following sections describe a generalized protocol based on established methodologies.[1][11][12]

Caption: General workflow for the isolation of this compound from plant material.

Protocol 1: Extraction and Fractionation

-

Preparation of Plant Material: Air-dry the roots of Rauwolfia serpentina and grind them into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction: Macerate the powdered root material (e.g., 100 g) in an organic solvent such as methanol or ethanol.[5][11] A common procedure involves soaking the powder for 72 hours at room temperature with intermittent shaking.[11] Some methods utilize an acidified solvent (e.g., methanol with 3-6% acetic acid) to improve the extraction of basic alkaloids.[6]

-

Concentration: Filter the extract to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature of 40-55°C to yield a crude methanolic extract.[6][11]

-

Liquid-Liquid Partitioning: Suspend the crude extract in an aqueous solution (e.g., water or dilute acid). Perform successive partitioning with immiscible organic solvents of increasing polarity.

-

First, partition against a non-polar solvent like n-hexane to remove fats and lipids (defatting).[11]

-

Next, partition the remaining aqueous layer against a solvent of intermediate polarity, such as chloroform.[11][12] The alkaloids, including isoajmaline, will preferentially move into the chloroform fraction. This fraction is often found to have the highest concentration of alkaloids.[11]

-

Separate and collect the chloroform layer. This "alkaloid-rich" fraction is then concentrated and used for further purification.

-

Protocol 2: Chromatographic Purification

-

Column Preparation: Prepare a glass column packed with silica gel (e.g., mesh size 60-120) as the stationary phase, using a suitable solvent system (e.g., hexane-ethyl acetate) as the mobile phase.[1][11]

-

Loading: Adsorb the concentrated chloroform fraction onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. A typical gradient might start with 100% n-hexane and gradually increase the proportion of ethyl acetate, followed by the introduction of methanol.[1] For example, a hexane-EtOAc gradient can be used.[1]

-

Fraction Collection and Monitoring: Collect the eluate in small fractions. Monitor the separation process by spotting the collected fractions onto Thin-Layer Chromatography (TLC) plates and developing them in an appropriate solvent system.[11] Visualize the spots under UV light or by using a staining reagent like Dragendorff's reagent.

-

Isolation of Pure Compound: Combine the fractions that show a pure spot corresponding to the Rf value of isoajmaline. Evaporate the solvent from the combined fractions to yield the isolated compound. Further purification can be achieved through re-crystallization if necessary.

-

Structural Confirmation: The identity and structure of the isolated this compound are confirmed using modern spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).[11]

Quantitative Data

The concentration of ajmaline-type alkaloids can vary significantly based on the plant's geographic origin, age, and the extraction method employed. The following table summarizes quantitative data related to the analysis and isolation of these alkaloids from Rauwolfia serpentina.

| Parameter | Value | Plant Part / Fraction | Method | Source |

| Total Alkaloid Content | 2.68% | Chloroform Fraction | Gravimetric | [11] |

| Ajmaline Content | 0.817 mg/g | Root Extract | Spectrophotometry | [5] |

| Ajmaline Content | 0.485 mg/g | Leaf Extract | Spectrophotometry | [5] |

| HPLC Recovery (Ajmaline) | 98.27% | Spiked Root Extract | RP-HPLC | [13][14] |

| HPLC LOD (Ajmaline) | 6 µg/mL | Standard Solution | RP-HPLC | [14] |

| HPLC LOQ (Ajmaline) | 19 µg/mL | Standard Solution | RP-HPLC | [14] |

Note: Much of the detailed quantitative analysis has focused on ajmaline, the major isomer. Data for isoajmaline is less commonly reported but is expected to be present in lower concentrations than ajmaline in the root extract. LOD: Limit of Detection; LOQ: Limit of Quantitation.

References

- 1. researchgate.net [researchgate.net]

- 2. In silico investigation on alkaloids of Rauwolfia serpentina as potential inhibitors of 3-hydroxy-3-methyl-glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 5. chemistryjournal.in [chemistryjournal.in]

- 6. CN102020641B - Method for extracting ajmaline from Rauwolfia root bark - Google Patents [patents.google.com]

- 7. Rauwolfia schueli as a potential source of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The molecular architecture of major enzymes from ajmaline biosynthetic pathway [agris.fao.org]

- 9. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aktpublication.com [aktpublication.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the (+)-Isoajmaline Biosynthetic Pathway in Rauwolfia

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isoajmaline is a prominent member of the sarpagan-type monoterpenoid indole (B1671886) alkaloids (MIAs), a class of natural products renowned for their significant pharmacological activities. Found in the roots of Rauwolfia species, particularly Rauwolfia serpentina, ajmaline (B190527) is utilized as a class Ia antiarrhythmic agent. The intricate biosynthetic pathway leading to this compound has been the subject of extensive research, culminating in the elucidation of its key enzymatic steps. This technical guide provides a comprehensive overview of the core biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the involved processes to aid researchers and professionals in drug development and metabolic engineering.

The Core Biosynthetic Pathway

The biosynthesis of this compound commences with the universal precursor to most MIAs, strictosidine (B192452). This central intermediate is formed through the condensation of tryptamine (B22526) and the monoterpenoid secologanin (B1681713), a reaction catalyzed by strictosidine synthase (STR). Following its formation, strictosidine undergoes a series of enzymatic transformations, including deglycosylation, cyclization, reduction, and hydroxylation, to yield the complex hexacyclic structure of ajmaline. The key enzymes and intermediates in this pathway are detailed below.

Diagram of the this compound Biosynthetic Pathway

Caption: The biosynthetic pathway from tryptamine and secologanin to this compound.

Quantitative Data of Key Biosynthetic Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the this compound biosynthetic pathway in Rauwolfia serpentina.

| Enzyme | Abbreviation | EC Number | Substrate(s) | K_m_ | k_cat_ | Optimal pH | Optimal Temp. (°C) |

| Strictosidine Synthase | STR | 4.3.3.2 | Tryptamine | 6.2 µM[1] | 10.65 s⁻¹[1] | 5.0-8.0[1] | - |

| Secologanin | 39 µM[1] | ||||||

| Strictosidine β-Glucosidase | SGD | 3.2.1.105 | Strictosidine | - | - | 5.0[2] | 60[2] |

| Geissoschizine Synthase | GS | 1.1.1.- | Strictosidine Aglycone | - | - | - | - |

| Sarpagan Bridge Enzyme | SBE | 1.14.14.104 | 19-E-Geissoschizine | 22.5 µM[3] | - | - | - |

| Polyneuridine Aldehyde Esterase | PNAE | 3.1.1.80 | Polyneuridine Aldehyde | - | - | - | - |

| Vinorine Synthase | VS | 2.3.1.160 | 16-epi-Vellosimine | - | - | - | - |

| Acetyl-CoA | - | - | |||||

| Vinorine Hydroxylase | VH | 1.14.14.104 | Vinorine | 6.8 µM[4] | - | 6.5-8.5[4] | - |

| Vomilenine Reductase | VR | 1.5.1.32 | Vomilenine | - | - | 5.7-6.2[5] | 30[5] |

| 1,2-Dihydrovomilenine Reductase | DHVR | 1.3.1.- | 1,2-Dihydrovomilenine | - | - | 6.0[6] | 37[6] |

| 17-O-Acetylnorajmaline Esterase | AAE | 3.1.1.80 | 17-O-Acetylnorajmaline | - | - | 7.5[7] | - |

| Norajmaline N-Methyltransferase | NNMT | 2.1.1.392 | Norajmaline | - | - | - | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

General Workflow for Enzyme Characterization

Caption: A general experimental workflow for cloning, expressing, purifying, and characterizing a biosynthetic enzyme.

Protocol 1: Establishment of Rauwolfia serpentina Cell Suspension Culture

This protocol is foundational for obtaining the plant material necessary for enzyme extraction and gene cloning.

-

Explant Sterilization:

-

Collect young, healthy leaves from a Rauwolfia serpentina plant.

-

Wash the leaves thoroughly under running tap water.

-

Surface sterilize the leaves by sequential immersion in 70% (v/v) ethanol (B145695) for 1 minute, followed by a 10-15 minute treatment with a 10% (v/v) sodium hypochlorite (B82951) solution containing a few drops of Tween-20.

-

Rinse the explants 3-4 times with sterile distilled water inside a laminar flow hood.

-

-

Callus Induction:

-

Cut the sterilized leaves into small segments (approximately 1 cm²).

-

Place the leaf segments onto Murashige and Skoog (MS) medium supplemented with plant growth regulators such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and Kinetin for callus induction.

-

Incubate the cultures in the dark at 25 ± 2 °C.

-

-

Initiation and Maintenance of Suspension Culture:

-

Transfer friable, actively growing calli into liquid MS medium with a similar growth regulator composition.

-

Place the flasks on an orbital shaker at 100-120 rpm under diffuse light or darkness at 25 ± 2 °C.

-

Subculture the suspension cells every 2-3 weeks by transferring a small volume of the culture into fresh medium.

-

Protocol 2: General Enzyme Assay Procedure

The following is a generalized protocol that can be adapted for the assay of various enzymes in the this compound pathway. Specific substrate and cofactor requirements will vary.

-

Enzyme Extraction:

-

Harvest Rauwolfia serpentina cell suspension cultures by filtration.

-

Freeze the cells in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Resuspend the powder in an appropriate extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors and a reducing agent like β-mercaptoethanol).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4 °C to pellet cell debris. The supernatant is the crude enzyme extract. For membrane-bound enzymes like SBE and VH, a microsomal fraction is prepared by further ultracentrifugation.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a microcentrifuge tube or a 96-well plate. A typical reaction mixture (e.g., for Sarpagan Bridge Enzyme) contains[3]:

-

100 mM HEPES-NaOH buffer, pH 7.5

-

100 µM NADPH

-

10 µM Substrate (e.g., 19-E-Geissoschizine for SBE)

-

Enzyme extract (protein concentration to be optimized)

-

-

Initiate the reaction by adding the enzyme extract or the substrate.

-

Incubate the reaction at the optimal temperature (e.g., 30 °C) for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a quenching agent, such as methanol (B129727) or an acid.

-

-

Product Analysis:

-

Centrifuge the reaction mixture to precipitate proteins.

-

Analyze the supernatant for the presence of the product using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS)[8][9].

-

Quantify the product by comparing its peak area to a standard curve of the authentic compound.

-

Protocol 3: Heterologous Expression and Purification of a His-tagged Enzyme

This protocol describes the general steps for producing and purifying a recombinant enzyme from the pathway.

-

Cloning and Expression:

-

Amplify the full-length coding sequence of the target enzyme from Rauwolfia serpentina cDNA.

-

Clone the PCR product into an E. coli expression vector containing a polyhistidine (His) tag (e.g., pET vector series).

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a large-scale culture of the transformed E. coli and induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

-

Purification:

-

Harvest the bacterial cells by centrifugation and lyse them by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

-

Wash the column to remove unbound proteins.

-

Elute the His-tagged protein using an imidazole (B134444) gradient.

-

Further purify the protein using size-exclusion chromatography to obtain a highly pure enzyme preparation.

-

Confirm the purity and size of the protein using SDS-PAGE.

-

Signaling Pathways and Regulatory Relationships

While the direct signaling pathways regulating the this compound biosynthesis are not extensively detailed in the provided search results, it is known that the expression of biosynthetic genes is often regulated by transcription factors, which in turn can be influenced by developmental cues and environmental stimuli such as elicitors.

Caption: A simplified model of the regulatory network influencing ajmaline biosynthesis.

Conclusion

This technical guide has provided a detailed overview of the core this compound biosynthetic pathway in Rauwolfia serpentina. By consolidating quantitative data, outlining key experimental protocols, and providing visual diagrams, this document serves as a valuable resource for researchers and professionals. Further investigation into the kinetics of all enzymes and the intricate regulatory networks will undoubtedly pave the way for successful metabolic engineering strategies aimed at enhancing the production of this vital pharmaceutical compound.

References

- 1. uniprot.org [uniprot.org]

- 2. researchgate.net [researchgate.net]

- 3. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistryjournal.in [chemistryjournal.in]

- 5. Vomilenine reductase--a novel enzyme catalyzing a crucial step in the biosynthesis of the therapeutically applied antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of 2 beta (R)-17-O-acetylajmalan: acetylesterase--a specific enzyme involved in the biosynthesis of the Rauwolfia alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. researchgate.net [researchgate.net]

Unraveling the Intricate Architecture of (+)-Isoajmaline: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the chemical structure elucidation of (+)-Isoajmaline, a significant indole (B1671886) alkaloid. The document details the core analytical techniques and experimental protocols that have been instrumental in defining its complex stereochemistry. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a diastereomer of the well-known antiarrhythmic agent, ajmaline (B190527). Both are complex indole alkaloids isolated from the roots of Rauvolfia serpentina and other species of the Rauvolfia genus. The intricate cage-like structure of these compounds, featuring multiple stereocenters, presents a significant challenge in their structural determination. This guide will walk through the key spectroscopic and analytical methods employed to unequivocally establish the structure of this compound.

Isolation and Purification

The journey to elucidating the structure of this compound begins with its isolation from its natural source, primarily the roots of Rauvolfia serpentina. A general experimental protocol for the extraction and purification of alkaloids from this plant material is outlined below.

Experimental Protocol: Isolation of this compound

-

Extraction: Dried and powdered roots of Rauvolfia serpentina are subjected to maceration with a suitable solvent system, typically a mixture of methanol (B129727) and a weak acid such as acetic acid, to facilitate the extraction of the basic alkaloids. This process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are concentrated under reduced pressure to yield a crude alkaloidal mixture.

-

Acid-Base Extraction: The crude extract is then subjected to an acid-base liquid-liquid extraction. The extract is dissolved in an acidic aqueous solution, which protonates the alkaloidal nitrogen atoms, rendering them soluble in the aqueous phase. This solution is then washed with a non-polar organic solvent to remove neutral and acidic impurities. The aqueous layer is subsequently basified, deprotonating the alkaloids and making them soluble in a non-polar organic solvent. Extraction with a solvent like chloroform (B151607) or dichloromethane (B109758) separates the alkaloids from water-soluble impurities.

-

Chromatographic Separation: The resulting crude alkaloid mixture is further purified using column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is employed to separate the individual alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Crystallization: Fractions containing this compound are combined, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent system to yield pure this compound.

Spectroscopic Analysis and Structure Elucidation

The definitive structure of this compound was established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, and HMBC) was crucial in assembling the molecular structure of this compound.

Experimental Protocol: NMR Analysis

A sample of pure this compound is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6). ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environments. The reported ¹³C NMR chemical shifts for this compound in DMSO-d6 are presented in Table 1.[1]

Table 1: ¹³C NMR Chemical Shift Data for this compound in DMSO-d6 [1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| 2 | 66.8 |

| 3 | 52.1 |

| 5 | 53.9 |

| 6 | 21.5 |

| 7 | 107.8 |

| 8 | 128.5 |

| 9 | 118.0 |

| 10 | 120.5 |

| 11 | 118.6 |

| 12 | 109.2 |

| 13 | 135.9 |

| 14 | 34.2 |

| 15 | 33.9 |

| 16 | 43.1 |

| 17 | 77.1 |

| 18 | 13.1 |

| 19 | 21.5 |

| 20 | 38.9 |

| 21 | 72.8 |

| N(a)-CH₃ | 43.1 |

¹H NMR Spectral Data

2D NMR Spectroscopy

2D NMR experiments are essential for establishing the connectivity between atoms in the molecule.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons and the tracing of spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of protons to their corresponding carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different spin systems and identifying quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the molecular structure.

Experimental Protocol: Mass Spectrometry

A dilute solution of this compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. High-resolution mass spectra are acquired to determine the accurate mass and molecular formula. MS/MS experiments are performed by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Expected Fragmentation Pattern

The fragmentation of ajmaline-type alkaloids is complex due to their rigid, polycyclic structure. Key fragmentation pathways would involve the cleavage of the bonds in the various rings, leading to characteristic neutral losses and fragment ions. Analysis of these fragments helps in confirming the proposed structure. While a detailed fragmentation table for this compound is not widely published, the analysis would focus on identifying key fragment ions and rationalizing their formation based on the proposed structure.

Stereochemistry

The final and most challenging aspect of the structure elucidation of this compound is the determination of its absolute stereochemistry. This is typically achieved through a combination of techniques:

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments provide information about the spatial proximity of protons. The observation of NOEs between specific protons helps in determining their relative stereochemistry.

-

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While no crystal structure for this compound itself is readily available in public databases, the structure has been confirmed through its relationship to ajmaline and the X-ray crystal structures of related derivatives. The stereochemical relationship between ajmaline and isoajmaline is that they are diastereomers, differing in the configuration at one or more stereocenters.

Conclusion

The chemical structure elucidation of this compound is a testament to the power of modern analytical techniques. Through a systematic approach involving isolation, purification, and comprehensive spectroscopic analysis, its complex polycyclic structure and stereochemistry have been unequivocally established. The combination of 1D and 2D NMR spectroscopy provided the framework of the molecule, while mass spectrometry confirmed its molecular formula and provided structural clues through fragmentation. The determination of its stereochemistry, a critical aspect for its biological activity and potential therapeutic applications, relies on advanced NMR techniques and its established relationship to the well-characterized ajmaline. This detailed understanding of the structure of this compound is fundamental for further research into its pharmacological properties and potential development as a therapeutic agent.

References

Physical and chemical properties of (+)-Isoajmaline

A Technical Guide to the Physicochemical Properties of (+)-Isoajmaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring monoterpenoid indole (B1671886) alkaloid, one of the stereoisomers of ajmaline (B190527), found in plants of the Rauvolfia genus.[1] Like its isomers, it is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its potential biological activities. Understanding the fundamental physical and chemical properties of this compound is crucial for its isolation, characterization, and development as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and visualizations of relevant experimental workflows.

Chemical and Physical Properties

This compound is a complex heterocyclic compound with a rigid hexacyclic framework. Its chemical identity and physical characteristics are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (1R,9R,10S,12S,13R,14S,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵.0¹²,¹⁷]nonadeca-2,4,6-triene-14,18-diol | [2] |

| Synonyms | (17R,20alpha,21beta)-Ajmalan-17,21-diol, NSC 72132, Rauwolfinine | [3] |

| CAS Number | 6989-79-3 | [2][3] |

| Molecular Formula | C₂₀H₂₆N₂O₂ | [2][3][4] |

| Molecular Weight | 326.43 g/mol | [2][3][4] |

| Appearance | Powder, typically exists as a solid at room temperature. | [2][4] |

| Melting Point | 265-266 °C | [3] |

| Solubility | Slightly soluble in water (1.5 g/L at 25 °C, calculated). Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [2][3] |

| Density | 1.37 ± 0.1 g/cm³ (20 °C, 760 Torr, calculated) | [3] |

| Storage | Desiccate at -20°C. In solvent, store at -80°C for up to one year. | [2][5] |

Spectroscopic and Chromatographic Data

The structural elucidation and purity assessment of this compound rely on various spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for distinguishing between ajmalane diastereomers like ajmaline, isoajmaline (B1239502), sandwicine, and isosandwicine. The chemical shifts are sensitive to the stereochemical environment of each carbon atom.[6] While a detailed list of ¹H NMR data for ajmaline is available, specific comprehensive data for this compound requires further investigation of specialized literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HR-ESI-MS) can confirm the elemental composition.[1] Gas chromatography-mass spectrometry (GC-MS) is a valuable technique for the identification and quantification of ajmaline and its isomers in biological samples, often after derivatization.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for O-H and N-H stretching, C-N stretching, and aromatic C-H bending, consistent with its functional groups.[9]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a key method for the separation and quantification of ajmaline isomers. Different eluents can be used to achieve separation between ajmaline, isoajmaline, and sandwicine. For instance, one eluent system may separate ajmaline from isoajmaline and sandwicine, while another can resolve isoajmaline and sandwicine.[7] HPLC with fluorimetric detection provides a sensitive assay for determining levels in plasma.[7]

Experimental Protocols

Detailed methodologies are essential for the reliable analysis of this compound.

Isolation of this compound from Rauvolfia serpentina

The following is a generalized workflow for the isolation of alkaloids from plant material.

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered roots of Rauvolfia serpentina are macerated with methanol at room temperature. The process is repeated multiple times to ensure complete extraction.[1]

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.[1]

-

Acid-Base Partitioning: The crude extract is subjected to acid-base extraction to separate the alkaloids from neutral and acidic components. This involves dissolving the extract in an acidic solution, followed by extraction with an organic solvent to remove impurities. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform or dichloromethane.

-

Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel, using a gradient elution system of solvents like hexane-ethyl acetate or chloroform-methanol to separate different alkaloid fractions.[1]

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified using techniques such as preparative TLC or HPLC to yield the pure compound.[1]

HPLC Analysis of Ajmaline Isomers

Caption: General workflow for HPLC analysis of ajmaline isomers.

Methodology:

-

Sample Preparation: For biological samples like plasma, deproteinization is performed. For plant extracts, appropriate dilution in a suitable solvent is carried out.[7]

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used. The composition can be isocratic or a gradient to achieve optimal separation.[7]

-

Detector: A fluorimetric detector is used for high sensitivity in plasma samples, while a UV detector can also be employed.[7]

-

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a standard of known concentration.

Biological Activity and Mechanism of Action

While this compound is a stereoisomer of the well-characterized antiarrhythmic drug ajmaline, its specific biological activity is less documented. Ajmaline acts as a Class Ia antiarrhythmic agent by blocking voltage-gated sodium channels, particularly Nav1.5, in cardiomyocytes.[10][11] This action prolongs the cardiac action potential and is effective in treating certain arrhythmias.[10] It is plausible that this compound shares a similar mechanism of action due to its structural similarity, but this requires further experimental validation. The pharmacological properties of alkaloids can vary significantly between isomers.[12]

The general mechanism of Class Ia antiarrhythmic drugs can be visualized as follows:

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This compound is an indole alkaloid with well-defined physical and chemical properties that distinguish it from its stereoisomers. Its analysis and purification rely on standard chromatographic and spectroscopic techniques. While its biological activity is not as extensively studied as that of ajmaline, its structural similarity suggests potential as a sodium channel blocker. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential therapeutic applications. This guide provides a foundational resource for researchers and drug development professionals working with this and related alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS:6989-79-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. CAS # 6989-79-3, this compound, (17R,20alpha,21beta)-Ajmalan-17,21-diol, NSC 72132, Rauwolfinine - chemBlink [chemblink.com]

- 4. This compound | Alkaloids | 6989-79-3 | Invivochem [invivochem.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. 13C NMR spectra of some ajmalane alkaloids [air.unimi.it]

- 7. researchgate.net [researchgate.net]

- 8. A gas chromatography-mass fragmentographic method for the assay of ajmaline and its monochloroacetyl ester. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. gcwgandhinagar.com [gcwgandhinagar.com]

An In-depth Technical Guide to the Discovery and History of (+)-Isoajmaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isoajmaline, a naturally occurring indole (B1671886) alkaloid, is a stereoisomer of the well-known antiarrhythmic agent, ajmaline (B190527). First identified as a constituent of plants from the Rauwolfia genus, particularly Rauwolfia serpentina, its discovery and characterization have been closely linked to the extensive phytochemical investigation of this medicinally important plant. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of this compound. It details the experimental methodologies for its isolation and characterization, presents available quantitative data, and explores its relationship with ajmaline.

Discovery and Historical Context

The history of this compound is intrinsically woven with the study of Rauwolfia serpentina, a plant with a long history of use in traditional Indian medicine for a variety of ailments, including hypertension and mental disorders. The pioneering work on the chemical constituents of Rauwolfia led to the isolation of numerous alkaloids, with ajmaline being one of the most significant.

Isolation and Purification

This compound is typically isolated from the roots of Rauwolfia serpentina alongside a complex mixture of other alkaloids. The separation of this compound from its isomers, particularly ajmaline, presents a significant chromatographic challenge due to their structural similarity.

General Extraction Protocol

A general procedure for the extraction of total alkaloids from Rauwolfia serpentina roots is outlined below. It should be noted that specific yields and purities will vary depending on the plant material and extraction conditions.

-

Maceration: Dried and powdered root material of Rauwolfia serpentina is subjected to maceration with a suitable solvent, typically methanol, for an extended period to extract the alkaloids.

-

Acid-Base Extraction: The crude methanolic extract is then subjected to an acid-base extraction procedure to selectively isolate the alkaloid fraction. This involves dissolving the extract in an acidic aqueous solution, followed by washing with a non-polar solvent to remove neutral and acidic impurities. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform.

-

Fractionation: The crude alkaloid mixture is often fractionated using techniques like column chromatography over silica (B1680970) gel with a gradient of solvents of increasing polarity.

Chromatographic Separation of Isomers

The separation of ajmaline and isoajmaline (B1239502) requires more sophisticated chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). While a universally standardized protocol is not available, the following outlines a general approach based on reported separations of ajmaline and its isomers.

-

Principle: Reversed-phase HPLC is a common method for separating closely related alkaloids. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

-

Methodology:

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The exact composition of the mobile phase is a critical parameter that needs to be optimized to achieve baseline separation of the isomers.

-

Detection: A UV detector is commonly used, with the detection wavelength set to the absorption maximum of the alkaloids (typically in the range of 250-300 nm).

-

Optimization: Key parameters to optimize for successful separation include the pH of the aqueous buffer, the percentage of the organic modifier, the column temperature, and the flow rate.

-

The logical workflow for the isolation and characterization of this compound can be visualized as follows:

Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the key 13C NMR spectroscopic data for this compound as reported in the literature, which is instrumental in its structural identification and differentiation from its isomers.[1]

| Carbon Atom | Chemical Shift (δ) ppm |

| 2 | 69.1 |

| 3 | 41.5 |

| 5 | 53.3 |

| 6 | 21.5 |

| 7 | 110.1 |

| 8 | 128.1 |

| 9 | 118.5 |

| 10 | 121.5 |

| 11 | 119.8 |

| 12 | 111.2 |

| 13 | 136.5 |

| 14 | 34.2 |

| 15 | 35.1 |

| 16 | 48.9 |

| 17 | 77.2 |

| 18 | 13.1 |

| 19 | 32.5 |

| 20 | 63.2 |

| 21 | 75.9 |

| N(a)-CH3 | 43.1 |

Table 1: 13C NMR Chemical Shifts of this compound.

Biological Activity and Mechanism of Action (Inferred from Ajmaline)

Direct and comprehensive pharmacological studies on isolated this compound are limited. However, due to its structural similarity to ajmaline, its biological activities are presumed to be similar. Ajmaline is a well-characterized Class Ia antiarrhythmic agent.

Cardiovascular Effects

The primary therapeutic application of ajmaline is in the management of cardiac arrhythmias. Its mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes. This action decreases the rate of depolarization of the cardiac action potential, prolongs its duration, and thereby slows down nerve impulse conduction in the heart.

Ion Channel Activity

Studies on ajmaline have demonstrated its interaction with both sodium and potassium ion channels. The following table summarizes some of the reported IC50 values for ajmaline's effect on these channels. It is important to note that these values are for ajmaline and not specifically for this compound.

| Ion Channel | IC50 (µM) | Tissue/Cell Type |

| INa | ~23-27 | Skeletal muscle, Rat ventricular myocytes |

| IK | ~9 | Skeletal muscle |

| hERG | 1.0 | HEK cells |

Table 2: Reported IC50 values for Ajmaline on various ion channels.

The mechanism of action of ajmaline on cardiac ion channels can be visualized as follows:

References

An In-depth Technical Guide to the Solubility of (+)-Isoajmaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-Isoajmaline, a class Ia antiarrhythmic agent. Due to the limited availability of specific quantitative solubility data for this compound, this document presents known data for the closely related compound Ajmaline and offers detailed experimental protocols for determining the precise solubility of this compound in various solvents. This guide is intended to be a valuable resource for researchers involved in the formulation, analysis, and development of this pharmaceutical compound.

Quantitative and Qualitative Solubility Data of Ajmaline

Table 1: Quantitative Solubility of Ajmaline

| Solvent | Solubility | Temperature (°C) |

| Water | 490 mg/L[1] | 30 |

| Dimethyl Sulfoxide (DMSO) | 40 mg/mL | Not Specified |

Table 2: Qualitative Solubility of Ajmaline in Various Solvents

| Solvent | Qualitative Solubility |

| Acetic Anhydride | Freely Soluble[2] |

| Chloroform | Freely Soluble[2] |

| Methanol | Sparingly Soluble[2] |

| Ethanol (95%) | Sparingly Soluble[2] |

| Acetone | Sparingly Soluble[2] |

| Diethyl Ether | Sparingly Soluble[2] |

| Water | Very Slightly Soluble[2] |

Note: The qualitative terms are based on the definitions provided in pharmacopeias, where "freely soluble" generally implies that less than 10 parts of solvent are required to dissolve 1 part of solute, "sparingly soluble" implies 30 to 100 parts of solvent are required, and "very slightly soluble" implies 1000 to 10,000 parts of solvent are required.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, the following standardized experimental protocols are recommended. The shake-flask method is considered the gold standard for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (pure solid)

-

Solvent of interest (e.g., water, methanol, ethanol, chloroform, acetone, diethyl ether)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent of interest. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of the excess solid.

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

High-Throughput Kinetic Solubility Assay

For earlier stages of drug development, a kinetic solubility assay can provide a more rapid assessment.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer solutions (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

-

Plate reader capable of nephelometry or turbidimetry

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

-

Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution to corresponding wells of another 96-well plate containing the aqueous buffer.

-

Precipitation Monitoring: Monitor the plate for the formation of a precipitate over a set period (e.g., 1-2 hours) using a plate reader that measures light scattering (nephelometry) or absorbance (turbidimetry).

-

Determination of Kinetic Solubility: The kinetic solubility is the highest concentration of the compound that does not precipitate under the experimental conditions.

Visualizations

Mechanism of Action: Sodium Channel Blockade

This compound, as a class Ia antiarrhythmic agent, primarily exerts its therapeutic effect by blocking the voltage-gated sodium channels in cardiomyocytes. This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and a prolongation of the action potential duration.

Caption: Mechanism of action of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method.

Caption: Shake-flask solubility determination workflow.

References

The Enantioselective Total Synthesis of (+)-Isoajmaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the enantioselective total synthesis of the complex indole (B1671886) alkaloid, (+)-isoajmaline. The strategy detailed herein is primarily based on the divergent and stereocontrolled approach developed by Cook and coworkers, which provides a versatile pathway to the sarpagine-ajmaline family of alkaloids. This synthesis is notable for its strategic implementation of key chemical transformations to establish the intricate polycyclic architecture of the target molecule with high stereochemical fidelity.

Retrosynthetic Analysis and Strategy

The core strategy for the synthesis of this compound revolves around the construction of a key tetracyclic ketone intermediate. This intermediate is then elaborated through a series of stereocontrolled reactions to introduce the remaining functional groups and complete the pentacyclic framework. The retrosynthetic analysis reveals the following key disconnections:

Caption: Retrosynthetic analysis of this compound.

The synthesis commences from the readily available chiral pool starting material, D-(+)-tryptophan. The key transformations include:

-

Asymmetric Pictet-Spengler Reaction: To establish the initial stereochemistry of the tetrahydro-β-carboline core.

-

Dieckmann Cyclization: To construct the crucial tetracyclic ketone intermediate.

-

Oxyanion-Cope Rearrangement: A pivotal step for the stereocontrolled introduction of the C(20R) aldehyde functionality, which is the diastereomer required for this compound.

Synthesis of the Tetracyclic Core

The initial phase of the synthesis focuses on the construction of the tetracyclic ketone, which serves as a common intermediate for various sarpagine (B1680780) and ajmaline (B190527) alkaloids.

Caption: Workflow for the synthesis of the tetracyclic ketone.

The synthesis begins with the protection of D-(+)-tryptophan methyl ester, followed by an asymmetric Pictet-Spengler reaction. The resulting tetrahydro-β-carboline is then subjected to a Dieckmann cyclization to yield the key tetracyclic ketone intermediate.

Quantitative Data for Tetracyclic Core Synthesis

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | N-Benzylation | BnBr, NaHCO₃, EtOH, reflux | N-Benzyl-D-tryptophan methyl ester | >95 |

| 2 | Asymmetric Pictet-Spengler | Methyl 4,4-dimethoxybutyrate, TFA, CH₂Cl₂, reflux | Tetrahydro-β-carboline | ~80 |

| 3 | Dieckmann Cyclization | NaH, THF, reflux | Tetracyclic Ketone | ~75 |

Experimental Protocols

Protocol 1: Asymmetric Pictet-Spengler Reaction

To a solution of N-benzyl-D-tryptophan methyl ester in dichloromethane (B109758) at 0 °C is added methyl 4,4-dimethoxybutyrate. The mixture is cooled, and trifluoroacetic acid is added dropwise. The reaction is then heated to reflux and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Protocol 2: Dieckmann Cyclization

A solution of the tetrahydro-β-carboline product from the previous step in anhydrous tetrahydrofuran (B95107) is added dropwise to a suspension of sodium hydride in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere. The reaction mixture is then heated to reflux and monitored by TLC. After completion, the reaction is cooled to 0 °C and quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The resulting crude material is purified by column chromatography to afford the tetracyclic ketone.

Stereocontrolled Elaboration to the Key Aldehyde

With the tetracyclic ketone in hand, the subsequent steps focus on the introduction of the C(20) stereocenter, which is crucial for differentiating between the synthesis of ajmaline and isoajmaline.

Caption: Synthesis of the key C(20R)-aldehyde intermediate.

A Grignard reaction on the tetracyclic ketone with a suitable vinyl nucleophile installs the precursor for the key rearrangement. The subsequent anionic oxy-Cope rearrangement proceeds with high stereoselectivity to establish the C(20R) configuration of the aldehyde, which is epimeric to the ajmaline precursor.[1]

Quantitative Data for Aldehyde Synthesis

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 4 | Grignard Addition | Vinylmagnesium bromide, THF, 0 °C to rt | Diastereomeric Allylic Alcohols | ~90 |

| 5 | Anionic Oxy-Cope Rearrangement | KH, 18-crown-6 (B118740), THF, reflux | C(20R)-Aldehyde | High |

Experimental Protocols

Protocol 3: Grignard Addition

To a solution of the tetracyclic ketone in anhydrous THF at 0 °C under an argon atmosphere is added a solution of vinylmagnesium bromide in THF dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as indicated by TLC. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting diastereomeric mixture of allylic alcohols is purified by flash chromatography.

Protocol 4: Anionic Oxy-Cope Rearrangement

To a stirred suspension of potassium hydride in anhydrous THF at room temperature under an inert atmosphere is added a solution of the allylic alcohol and 18-crown-6 in anhydrous THF. The mixture is then heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction is cooled to 0 °C and carefully quenched with water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, the C(20R)-aldehyde, is purified by flash column chromatography.

Completion of the Total Synthesis of this compound

The final stages of the synthesis involve the conversion of the key C(20R)-aldehyde intermediate into the natural product, this compound. This typically involves a series of functional group manipulations and a final cyclization to form the pentacyclic core.

Caption: Final steps in the total synthesis of this compound.

The aldehyde is typically protected, followed by a series of transformations to set the stage for the final ring closure. An intramolecular cyclization, often a Mannich-type reaction or a reductive amination, forges the final C-N bond of the pentacyclic system. Finally, removal of any protecting groups affords the target molecule, this compound.

Quantitative Data for Final Steps

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 6 | Aldehyde Protection | Ethylene glycol, p-TsOH, benzene, reflux | Acetal-protected aldehyde | >90 |

| 7 | Debenzylation | H₂, Pd/C, EtOH | Deprotected amine | ~95 |

| 8 | Intramolecular Cyclization | (e.g., reductive amination) NaBH₃CN, AcOH | Pentacyclic core | Variable |

| 9 | Deprotection | (e.g., acidic hydrolysis) HCl, H₂O, THF | This compound | Good |

Experimental Protocols

Protocol 5: Intramolecular Cyclization (Illustrative)

The deprotected amino-aldehyde is dissolved in a suitable solvent such as methanol. A mild reducing agent, for instance, sodium cyanoborohydride, is added, followed by a catalytic amount of acetic acid to facilitate iminium ion formation. The reaction is stirred at room temperature until the cyclization is complete. The solvent is then removed under reduced pressure, and the residue is taken up in a basic aqueous solution and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude pentacyclic product, which is purified by chromatography.

Protocol 6: Final Deprotection

The protected pentacyclic intermediate is dissolved in a mixture of tetrahydrofuran and aqueous hydrochloric acid. The solution is stirred at room temperature or gently heated to effect deprotection. The reaction is monitored by TLC. Once complete, the reaction mixture is neutralized with a base and extracted with an appropriate solvent. The organic extracts are dried, filtered, and concentrated to yield crude this compound, which is then purified by recrystallization or chromatography to afford the final product.

Conclusion

The enantioselective total synthesis of this compound has been achieved through a strategic and stereocontrolled sequence. The key to this approach is the masterful use of powerful chemical reactions such as the asymmetric Pictet-Spengler reaction and the anionic oxy-Cope rearrangement to build the complex molecular architecture from a simple chiral precursor. This synthetic route not only provides access to this compound for further biological and pharmacological studies but also highlights the versatility of the developed chemical strategies for the synthesis of other related indole alkaloids.

References

(+)-Isoajmaline derivatives and analogues

An In-depth Technical Guide to (+)-Isoajmaline Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a member of the ajmaline (B190527) group of indole (B1671886) alkaloids, a class of natural products renowned for their complex molecular architecture and significant pharmacological activities. These compounds, primarily isolated from plants of the Apocynaceae family, such as Rauwolfia and Alstonia species, have garnered considerable attention from the scientific community.[1][2][3] The intricate, cage-like structure of the ajmaline-sarpagine alkaloids, characterized by an indole-fused azabicyclo[3.3.1]nonane core, presents a formidable challenge for synthetic chemists and a fertile ground for the exploration of novel therapeutic agents.[4] This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of this compound derivatives and analogues, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Synthesis of the this compound Core and its Derivatives

The total synthesis of the complex polycyclic structure of ajmaline-type alkaloids is a significant endeavor in organic chemistry. A key strategic approach involves the construction of the indole-fused azabicyclo[3.3.1]nonane skeleton. The Pictet-Spengler reaction is a cornerstone in the synthesis of many indole alkaloids, providing a powerful method for the formation of the tetracyclic core.[1] More recent strategies have focused on the development of general and efficient routes to access a variety of sarpagine (B1680780) and ajmaline-related alkaloids. These often involve the enantiospecific synthesis of a key tetracyclic intermediate, which can then be elaborated to the desired natural product or its analogues.[5]

A general retrosynthetic analysis for the synthesis of the ajmaline/sarpagine core is depicted below. The strategy often involves a key tetracyclic ketone intermediate that can be accessed from D-(+)-tryptophan through an asymmetric Pictet-Spengler reaction followed by a Dieckmann condensation.

General Synthetic Protocol for N-Substituted Analogues

The synthesis of N-substituted derivatives of isoajmaline (B1239502) can be achieved by reacting the parent alkaloid with an appropriate alkylating or acylating agent. A generalized procedure is as follows:

-

Dissolution: Dissolve this compound in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, for instance, triethylamine (B128534) or diisopropylethylamine, to the solution to deprotonate the secondary amine.

-

Addition of Electrophile: Introduce the desired electrophile (e.g., an alkyl halide or acyl chloride) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

Pharmacological Activities and Structure-Activity Relationships

Derivatives of this compound and related alkaloids exhibit a range of biological activities, with vasorelaxant and anticholinesterase effects being of particular interest. The structural modifications of the core molecule can significantly influence the potency and selectivity of these activities.

Vasorelaxant Activity

Several ajmaline-type alkaloids have demonstrated vasorelaxant properties. This effect is often mediated through the endothelium-dependent nitric oxide (NO) pathway and/or by direct effects on vascular smooth muscle cells, such as the blockade of calcium channels.

| Compound/Derivative | Vasorelaxant Activity (EC50/IC50) | Assay System | Reference |

| General Indole Alkaloids | |||

| Naucline | Not specified (endothelium-independent) | Phenylephrine-precontracted rat aortic rings | [6] |

| Cadamine | Not specified (endothelium-dependent) | Phenylephrine-precontracted rat aortic rings | [6] |

| Coumarin Derivatives (for comparison) | |||

| Coumarin-7-yl-methyl nitrate | 1.92 nM (IC50) | Phenylephrine-precontracted rat aorta rings | [7] |

| Glyceryl trinitrate (reference) | 12.73 nM (IC50) | Phenylephrine-precontracted rat aorta rings | [7] |

| Sodium nitroprusside (reference) | 4.32 nM (IC50) | Phenylephrine-precontracted rat aorta rings | [7] |

Note: Data for a systematic series of this compound derivatives is limited in publicly available literature. The presented data for other alkaloids and derivatives illustrates the range of potencies observed.

The vasorelaxant effect of many compounds is initiated by an increase in intracellular Ca2+ in endothelial cells, which activates endothelial nitric oxide synthase (eNOS). The resulting NO diffuses to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to produce cGMP, leading to vasorelaxation. Additionally, some alkaloids can directly block L-type calcium channels in vascular smooth muscle cells, inhibiting Ca2+ influx and promoting relaxation.

Anticholinesterase Activity

The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Several indole alkaloids and their derivatives have been investigated for their anticholinesterase activity.

| Compound/Derivative | Anticholinesterase Activity (IC50) | Enzyme Source | Reference |

| Isoindoline-1,3-dione Derivatives (for comparison) | |||

| Compound 4a | 63.03 ± 4.06 µM | Acetylcholinesterase | [1] |

| Compound 4b (4-Fluorophenyl) | 16.42 ± 1.07 µM | Acetylcholinesterase | [1] |

| Donepezil (reference) | 0.41 ± 0.09 µM | Acetylcholinesterase | [1] |

| Thiazole (B1198619) Analogues (for comparison) | |||

| Compound 2i | 0.028 ± 0.001 µM | Acetylcholinesterase | [2] |

| Donepezil (reference) | 0.021 ± 0.001 µM | Acetylcholinesterase | [2] |

The general workflow for the discovery and preclinical evaluation of novel cholinesterase inhibitors often follows a structured path from initial design and synthesis to in-depth biological characterization.

Experimental Protocols

Vasorelaxant Activity on Isolated Rat Aortic Rings

This protocol describes a general method for assessing the vasorelaxant effect of test compounds on isolated rat thoracic aortic rings.

-

Tissue Preparation:

-

Euthanize a male Wistar rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective and adipose tissues and cut it into rings of 2-3 mm in length.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

The rings are mounted between two stainless steel hooks, with the lower one fixed and the upper one connected to an isometric force transducer.

-

-

Experimental Procedure:

-

Equilibrate the aortic rings under a resting tension of 1.5 g for 60-90 minutes, with changes of the Krebs-Henseleit solution every 15 minutes.

-

Induce a sustained contraction with a contracting agent, typically phenylephrine (B352888) (1 µM) or KCl (60 mM).

-

Once the contraction reaches a stable plateau, add the test compound in a cumulative manner to obtain a concentration-response curve.

-

Record the relaxation responses as a percentage of the pre-contraction induced by the contracting agent.

-

To investigate the role of the endothelium, the endothelium can be mechanically removed from some rings, and the experiment repeated. The absence of relaxation to acetylcholine (B1216132) is used to confirm the removal of the endothelium.

-

-

Data Analysis:

-

Calculate the relaxation as a percentage of the contraction induced by phenylephrine or KCl.

-

Determine the EC₅₀ (half-maximal effective concentration) values from the concentration-response curves using non-linear regression analysis.

-

Anticholinesterase Activity Assay (Ellman's Method)

This protocol outlines the spectrophotometric method developed by Ellman for determining acetylcholinesterase activity.[8]

-

Reagents and Preparation:

-

0.1 M Phosphate (B84403) buffer (pH 8.0).

-

Acetylthiocholine iodide (ATCI) solution.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.

-

Acetylcholinesterase (AChE) enzyme solution.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (in a 96-well microplate):

-

To each well, add 25 µL of the test compound solution, 50 µL of phosphate buffer (pH 8.0), and 25 µL of the AChE solution.

-

Incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI solution.

-

Add 125 µL of the DTNB solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The yellow color is produced by the reaction of thiocholine (B1204863) (a product of ATCI hydrolysis by AChE) with DTNB.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition of AChE activity.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound and its analogues represent a promising class of compounds with diverse pharmacological activities. Their complex structures provide a unique scaffold for the design of novel therapeutic agents. While the synthesis of these molecules is challenging, modern synthetic strategies are enabling access to a wider range of derivatives for biological evaluation. The vasorelaxant and anticholinesterase activities highlighted in this guide underscore the potential of this chemical class in addressing cardiovascular and neurodegenerative diseases. Further systematic studies on the structure-activity relationships of a broader range of this compound derivatives are warranted to fully elucidate their therapeutic potential and to guide the rational design of more potent and selective drug candidates.

References

- 1. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthetic chemistry of sarpagine-ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of (+)-Isoajmaline using High-Performance Liquid Chromatography

Introduction

(+)-Isoajmaline is a significant indole (B1671886) alkaloid found in plants of the Rauwolfia genus, which are renowned for their medicinal properties, particularly in the treatment of hypertension and as antiarrhythmic agents. The accurate quantification of this compound in plant materials, extracts, and pharmaceutical formulations is crucial for quality control, dosage determination, and pharmacokinetic studies. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. While this method has been established for the closely related isomer, ajmaline, its chromatographic principles are directly applicable to this compound.

Materials and Methods

A sensitive and reproducible reversed-phase HPLC (RP-HPLC) method with UV detection was developed and validated for the simultaneous quantification of several Rauwolfia alkaloids, including ajmaline, which can be adapted for this compound.[1][2][3][4]

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A Chromolith Performance RP-18e column (100 x 4.6 mm i.d.) is a suitable choice.[1][2][3][4] A Diamonsil C18 analytical column (250 x 4.6 mm i.d., 5 µm) can also be used.[5]

-

Mobile Phase: A binary gradient mobile phase consisting of 0.01 M (pH 3.5) phosphate (B84403) buffer (NaH₂PO₄) containing 0.5% glacial acetic acid and acetonitrile (B52724).[1][2][3][4]

-

Injection Volume: 20 µL.[6]

-

Column Temperature: Maintained at 30°C.[5]

Standard and Sample Preparation:

-